Impact of Benzyl Substitution on MoGAT-2 Inhibitory Potency: Class-Level Inference for N-(4-Methoxybenzyl)-N-methylmethanesulfonamide
While direct MoGAT-2 inhibitory data for the target compound is not publicly available, a strong class-level inference can be drawn from patent data on closely related N-(substituted benzyl)-methanesulfonamide analogs. The data shows a substantial variance in potency depending on the benzyl substitution pattern. This demonstrates that the choice of a specific substituted benzyl group, such as 4-methoxybenzyl, is critical for achieving a desired level of biological activity [1].
| Evidence Dimension | Inhibitory Activity in MOGAT-2 Cell Assay |
|---|---|
| Target Compound Data | Quantitative data not provided for this specific compound in the cited source. |
| Comparator Or Baseline | Closely related N-(substituted benzyl)-methanesulfonamide analogs (Examples 1, 14, 19, 29) from patent WO2014074365A1. |
| Quantified Difference | The assay results for the comparator analogs show a range of inhibitory activity, with at least a 20-fold difference between the most and least potent examples tested in the same assay [1]. |
| Conditions | MOGAT-2 cell-based assay as described in WO2014074365A1. The specific assay conditions (e.g., cell line, readout) are not detailed in the summary but were part of the patent's biological evaluation. |
Why This Matters
This class-level evidence indicates that the para-methoxy substitution pattern in N-(4-methoxybenzyl)-N-methylmethanesulfonamide is not interchangeable; it is a key structural determinant for achieving a specific potency profile in a validated therapeutic target.
- [1] Agejas-Chicharro, F. J., Diaz Buezo, N., Gruber, J. M., & Stack, D. R. (2014). Novel Benzyl Sulfonamide Compounds Useful as MoGAT-2 Inhibitors. WO2014074365A1. Eli Lilly and Company. View Source
